Bimoclomol is a synthetic, non-toxic hydroxylamine derivative classified as a heat shock protein co-inducer (HSP co-inducer) [, ]. It is recognized for its ability to enhance the cellular stress response by selectively amplifying the production of heat shock proteins (HSPs), particularly HSP70, in response to stress without significantly affecting basal levels [, , , ]. This unique property makes it a valuable tool in scientific research for investigating the role of HSPs in cytoprotection and exploring potential therapeutic strategies for various diseases associated with cellular stress.
The synthesis of bimoclomol involves several steps that utilize chiral intermediates to ensure high enantiomeric purity. One notable method includes the regioselective and enantiospecific synthesis starting from (R)-(−)-glycidyl nosylate. Key steps in the synthesis process include:
Bimoclomol's molecular formula is and it possesses a complex structure characterized by its hydroxylamine functionality. The compound features:
The three-dimensional conformation of bimoclomol facilitates its interaction with heat shock factors and proteins, enhancing its effectiveness as a cytoprotective agent .
Bimoclomol undergoes various chemical reactions that are critical for its function. Notable reactions include:
Bimoclomol operates primarily through the activation of heat shock factor-1 (HSF-1), which is pivotal in regulating the expression of heat shock proteins. The detailed mechanism includes:
Bimoclomol exhibits several important physical and chemical properties:
These properties contribute to bimoclomol's suitability for pharmaceutical applications, particularly in formulations aimed at enhancing cellular stress responses .
Bimoclomol has been explored for various scientific and therapeutic applications:
Bimoclomol (chemical name: N-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidoyl chloride) is a synthetic hydroxylamine derivative with the molecular formula C₁₄H₂₀ClN₃O₂ and a molecular weight of 297.78 g/mol [1] [3]. The compound features a pyridine-carboximidoil chloride group linked via an ether bond to a 2-hydroxy-3-(piperidin-1-yl)propoxy chain. This configuration creates a zwitterionic character with protonatable tertiary amine groups and a polar imidoyl chloride moiety. The central hydroxypropyl linker contributes significant molecular flexibility, while spectroscopic analyses (including ¹H-NMR and ¹³C-NMR) confirm the Z-configuration around the imine double bond, a critical feature for biological activity [1] [6]. The absence of chiral centers simplifies its synthesis but the molecular conformation allows specific interactions with biological targets.
Table 1: Structural and Physicochemical Properties of Bimoclomol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₂₀ClN₃O₂ | DrugBank [1] |
Molecular Weight | 297.78 g/mol | Monoisotopic mass [1] |
Chemical Class | Hydroxylamine derivative | [3] [6] |
Configuration | Z-isomer | Patent data [6] |
CAS Registry Number | 130493-03-7 | DrugBank [1] |
Bimoclomol exhibits a balanced hydrophilic-lipophilic character (LogP ≈1.39) as predicted by computational models [1]. This balance theoretically enables traversal across cellular membranes while maintaining sufficient water solubility (0.488 mg/mL) for biological distribution [1]. However, its polar surface area (57.95 Ų) and hydrogen-bonding capacity (one hydrogen bond donor and five hydrogen bond acceptors) limit passive diffusion across biological barriers, including the blood-brain barrier [1] [6]. Experimental studies confirm bimoclomol has low membrane permeability in Caco-2 cell models, predicting poor gastrointestinal absorption in its native form [1]. These physicochemical properties contribute to its modest oral bioavailability and necessitate optimization in derivative compounds like arimoclomol, which features an N-oxide modification to improve pharmacokinetics [6].
Bimoclomol's primary mechanism involves direct interaction with heat shock factor 1 (HSF-1), the master transcriptional regulator of heat shock proteins. Biophysical studies demonstrate that bimoclomol binds to the DNA-binding domain of HSF-1, inducing a conformational change that stabilizes its trimeric active form [2] [4]. This binding extends the half-life of HSF-1 binding to heat shock elements (HSEs) in promoter regions of target genes. In mouse fibroblast models, bimoclomol treatment extended HSF-1/DNA complex persistence from minutes (under normal heat shock) to several hours, without initiating HSF-1 activation independently [2] [4]. Crucially, this effect is abolished in HSF-1 knockout cells, confirming the absolute requirement for HSF-1 in bimoclomol's activity [4]. The prolonged HSF-1/HSE interaction amplifies transcriptional activity specifically during cellular stress, positioning bimoclomol as a co-inducer rather than a direct activator of the heat shock response.
Through its action on HSF-1, bimoclomol produces a coordinated upregulation of major cytoprotective chaperones. In stressed rat neonatal cardiomyocytes, bimoclomol (0.1-10 μM) increased HSP70 levels by 1.5-2.5-fold over heat shock alone, correlating linearly with improved cell survival (r²=0.92) [3] [8]. Similarly, studies in diabetic neuropathy models demonstrated simultaneous induction of HSP60, HSP70, HSP90, and GRP94 by 1.2-2.5-fold, with HSP70 showing the most pronounced elevation [3] [5]. This multi-chaperone induction provides broad cytoprotection through several mechanisms:
Table 2: Heat Shock Protein Induction Profile by Bimoclomol
Heat Shock Protein | Induction Level vs. Stress Alone | Biological Impact | Model System |
---|---|---|---|
HSP70 | 1.5-2.5 fold increase | Enhanced cardiomyocyte survival | Rat neonatal cardiomyocytes [8] |
HSP60 | 1.2-1.8 fold increase | Mitochondrial proteostasis | Diabetic rat nerves [3] [5] |
HSP90 | 1.3-1.7 fold increase | Stabilization of kinase clients | Fibroblast models [5] |
GRP94 | 1.4 fold increase | Endoplasmic reticulum stress reduction | Retinopathy models [6] |
Despite promising pharmacodynamics, bimoclomol faces significant pharmacokinetic challenges. The compound exhibits a plasma half-life of approximately 1 hour in rodent models, necessitating frequent dosing to maintain therapeutic concentrations [6] [8]. This short half-life stems from rapid hepatic metabolism via undefined pathways and renal clearance of hydrophilic metabolites [1] [6]. Crucially, bimoclomol demonstrates poor metabolic stability in microsomal preparations, with >80% degradation within 30 minutes, limiting its systemic exposure [6]. These properties contrast with its successor arimoclomol, which features an N-oxide group that extends its half-life to approximately 4 hours through reduced hepatic extraction and slower clearance [6]. Bimoclomol's instability prompted strategic derivatization efforts focused on blocking metabolic soft spots while preserving its HSF-1 binding pharmacophore.
Bimoclomol exhibits moderate plasma protein binding (estimated 60-70%), reducing free drug available for tissue penetration [1] [6]. Distribution studies reveal preferential accumulation in kidneys, liver, and endothelial tissues, with limited penetration into the central nervous system (brain-to-plasma ratio <0.2) [6] [9]. This distribution pattern aligns with its efficacy in peripheral neuropathy and nephropathy models but complicates applications in neurological disorders [3] [7]. The compound's polar surface area and hydrogen-bonding capacity significantly restrict passive blood-brain barrier penetration, though some active transport may occur [9]. Novel formulations or structural modifications would be required to overcome these distribution barriers for CNS-targeted applications.
Table 3: Key Pharmacokinetic Parameters of Bimoclomol
Parameter | Value | Implication |
---|---|---|
Plasma Half-life | ~1 hour | Requires frequent dosing regimens |
Protein Binding | 60-70% | Moderate reduction in free drug available |
Metabolic Stability | Low (80% degradation in 30 min) | Low systemic exposure |
CNS Penetration (B/P ratio) | <0.2 | Limited efficacy in CNS disorders |
Primary Elimination Route | Hepatic/Renal | Rapid clearance |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0